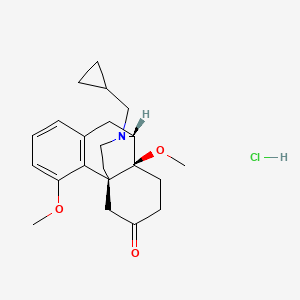

Cyprodime hydrochloride

Description

Historical Development and Discovery of Cyprodime (B53547) Hydrochloride

Cyprodime was developed out of the scientific need for a pure opioid antagonist with high selectivity for the μ-opioid receptor. clockss.org Its synthesis and initial biological evaluation were first reported in the late 1980s. wikipedia.org Belonging to the class of 14-alkoxymorphinans, the development of cyprodime was part of a broader effort to understand the structure-activity relationships of morphinan-based compounds. wikipedia.orgnih.gov

The synthesis of cyprodime involves modifications to the core morphinan (B1239233) skeleton. acs.org Researchers aimed to create a molecule that would bind strongly to the μ-opioid receptor while having significantly lower affinity for the δ and κ receptors. acs.org Subsequent research explored various derivatives of cyprodime, altering substituents at different positions on the molecule to investigate how these changes affected receptor affinity and selectivity. nih.govacs.org For instance, studies on introducing a hydroxyl group at the C-3 position or modifying the alkoxy group at C-14 were conducted to refine the compound's pharmacological profile. clockss.orgacs.org These extensive studies confirmed that most modifications to the original cyprodime structure were detrimental to its unique μ-selective antagonist profile, either by reducing selectivity or introducing partial agonist activity. nih.gov

Table 1: Chemical Properties of Cyprodime Hydrochloride

| Property | Value |

|---|---|

| Chemical Name | 17-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one hydrochloride tocris.com |

| Molecular Formula | C₂₂H₂₉NO₃·HCl tocris.comrndsystems.com |

| Molecular Weight | 391.93 g/mol tocris.comrndsystems.com |

| Class | Morphinan wikipedia.org |

Role of this compound as a Selective Opioid Receptor Research Tool

The primary value of this compound in research stems from its high selectivity as a μ-opioid receptor antagonist. wikipedia.org In vitro binding assays have quantified this selectivity, demonstrating a much stronger binding affinity for the μ-receptor compared to the δ and κ receptors. tocris.comrndsystems.commedchemexpress.com The inhibition constant (Ki) for the μ-receptor is in the low nanomolar range, while it is substantially higher for the other receptors, indicating significantly weaker binding. rndsystems.commedchemexpress.cominvivochem.com This selectivity profile makes cyprodime an excellent pharmacological tool for differentiating receptor-specific effects. wikipedia.org

Table 2: Binding Affinity of Cyprodime for Opioid Receptors

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| μ-opioid receptor (MOR) | 5.4 nM tocris.comrndsystems.commedchemexpress.cominvivochem.com |

| δ-opioid receptor (DOR) | 244.6 nM tocris.comrndsystems.commedchemexpress.cominvivochem.com |

| κ-opioid receptor (KOR) | 2187 nM tocris.comrndsystems.commedchemexpress.cominvivochem.com |

Source: Data from radioligand binding assays. tocris.comrndsystems.commedchemexpress.cominvivochem.com

This high selectivity allows researchers to block μ-opioid receptor activity specifically, thereby isolating and studying the functions mediated by δ and κ receptors. wikipedia.org Research findings utilizing cyprodime as a tool include:

Investigating Parkinson's Disease Models: Cyprodime has been used to study the role of μ-opioid receptors in the development of levodopa-induced dyskinesia in primate models of Parkinson's disease. tocris.comrndsystems.com

Characterizing Novel Compounds: It serves as a blocking agent to confirm whether the effects of a new drug candidate are mediated through the μ-opioid receptor. For example, it was used in PET imaging studies with [11C]trimebutine and in functional assays with novel kynurenine-based peptides to verify their interaction with the μ-receptor. rug.nlnih.gov

Studying Behavior: Cyprodime has been employed in studies to explore the involvement of the opioid system in behaviors such as despair and grooming, showing that it can influence immobility time in forced swimming tests in mice. medchemexpress.cominvivochem.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

2387505-50-0 |

|---|---|

Molecular Formula |

C22H30ClNO3 |

Molecular Weight |

391.9 g/mol |

IUPAC Name |

(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;hydrochloride |

InChI |

InChI=1S/C22H29NO3.ClH/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15;/h3-5,15,19H,6-14H2,1-2H3;1H/t19-,21-,22-;/m1./s1 |

InChI Key |

MMOBYZBXXHEAAX-NCBCLDNOSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5.Cl |

Canonical SMILES |

COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyprodime Hydrochloride

Advanced Synthetic Routes to Cyprodime (B53547) Hydrochloride

The synthesis of Cyprodime is rooted in the broader field of morphinan (B1239233) alkaloid chemistry. The complex tetracyclic framework of the morphinan skeleton necessitates sophisticated multi-step strategies to achieve the desired stereochemistry and functional group arrangement. nih.govudel.edu

The total synthesis of morphinans like Cyprodime typically begins from simpler, more readily available starting materials. While specific precursors for the industrial synthesis of Cyprodime are not extensively detailed in the public literature, general strategies for morphinan synthesis often employ substituted cyclohexene or isoquinoline derivatives. A common approach involves the construction of an octahydroisoquinoline ring system, which serves as a key intermediate. For instance, asymmetric synthesis strategies may utilize precursors like 2-allylcyclohex-2-en-1-one, which can be enantioselectively reduced to set the crucial stereochemistry for the final morphinan structure. udel.edu These precursors are then elaborated through a series of reactions to build the complete tetracyclic system.

The construction of the morphinan core is a significant challenge in synthetic organic chemistry. Modern synthetic strategies have focused on improving efficiency and stereocontrol. researchgate.net

Key strategic cyclizations are often employed to assemble the intricate ring system. Notable examples include:

Intramolecular Heck Reaction: This powerful palladium-catalyzed reaction can be used to form the critical quaternary carbon center found in the morphinan skeleton. udel.edu

Double-Heck Cyclization: More advanced methods utilize a double-Heck cyclization to generate two rings and two adjacent stereocenters in a single step, significantly shortening the synthetic sequence. nih.govresearchgate.net

Photo-redox Hydroamination: This atom-economical method offers a novel approach to assemble the piperidine (B6355638) D-ring of the morphinan structure. nih.govresearchgate.net

These advanced cyclization strategies represent a move towards more efficient and practical chemical syntheses of morphinan-based compounds, providing access to essential structures from simple starting materials. nih.govresearchgate.net The development of such multi-step sequences is critical for producing complex molecules like Cyprodime and its derivatives for research and potential therapeutic applications. mit.edu

Table 1: General Parameters for Optimization in Morphinan Synthesis

| Parameter | Considerations for Optimization | Potential Impact |

|---|---|---|

| Temperature | Balancing reaction rate with potential for side reactions or degradation. | Affects reaction kinetics and product selectivity. |

| Solvent | Solubility of reactants and intermediates; compatibility with reagents. | Can influence reaction rates and mechanism. |

| Catalyst | Choice of catalyst and its loading (e.g., Palladium in Heck reactions). | Crucial for efficiency and selectivity of key cyclization steps. |

| pH/Acidity | Control during reactions and workup to prevent unwanted side reactions like elimination. nih.gov | Affects product stability and can prevent byproduct formation. |

| Reactant Concentration | High concentrations can increase reaction rates but may also lead to side reactions. mit.edu | Impacts reaction time and throughput. |

Synthesis of Cyprodime Hydrochloride Analogues and Isomers

The synthesis of analogues and isomers of Cyprodime is essential for probing its structure-activity relationship (SAR) at opioid receptors. nih.gov Modifications have been primarily focused on the C-14 position and the N-substituent, as these areas are known to significantly influence the pharmacological profile of morphinans.

The substituent at the C-14 position has a major impact on the interaction of morphinans with opioid receptors. nih.gov A series of 14-alkoxymorphinans related to Cyprodime have been synthesized and evaluated.

Varying Alkoxy Groups: Replacing the 14-methoxy group of Cyprodime with an ethoxy group was found to be detrimental to the μ-antagonist profile. nih.gov

Introducing Arylalkoxy Groups: A significant increase in affinity at μ-opioid receptors was observed by introducing a 14-phenylpropoxy group. nih.gov This modification also led to an increase in affinity at δ and κ receptors and transformed the pharmacological profile from antagonist to potent antinociceptive, with potencies considerably higher than morphine. nih.gov

The synthesis of these C-14 analogues typically involves the appropriate 14-hydroxy morphinan precursor, which can then be alkylated to introduce the desired alkoxy or arylalkoxy substituent.

Table 2: Selected C-14 Analogues of Cyprodime and Pharmacological Impact

| Modification at C-14 | Effect on μ-Opioid Receptor Affinity | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| Ethoxy (OEt) | Detrimental | Reduced μ-antagonist profile | nih.gov |

The N-cyclopropylmethyl group is a classic substituent known to impart antagonist properties in the morphinan series. Altering this group allows for the fine-tuning of a compound's activity.

N-Allyl Substitution: Replacing the N-cyclopropylmethyl group with an N-allyl group did not result in an improved μ-antagonist profile and was generally detrimental. nih.gov

N-Phenethyl Substitution: In contrast, the N-phenethyl analogue of a Cyprodime-related structure was found to possess remarkable affinity and high preference for μ-opioid receptors, along with high antinociceptive potency. doi.org This highlights that changes to the N-substituent can dramatically alter both affinity and efficacy.

Other N-Substituents: In a broader series of 10-ketomorphinans, it was found that a wide range of substituents can be accommodated at the nitrogen position. An N-cyclobutylmethyl analogue showed high affinity and selectivity for the κ-receptor, while an N-2-phenylethyl analogue exhibited good affinity and selectivity for the μ-receptor. researchgate.net

These modifications are typically achieved by N-dealkylation of a precursor followed by N-alkylation with the appropriate alkyl or aralkyl halide.

Table 3: Impact of N-Substituent Modification on Receptor Profile

| N-Substituent | Effect on Receptor Affinity/Selectivity | Resulting Pharmacological Profile | Reference |

|---|---|---|---|

| Allyl | Detrimental | Reduced μ-antagonist profile | nih.gov |

| Phenethyl | High μ-receptor affinity and preference | High antinociceptive potency | doi.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Morphinan |

| 2-allylcyclohex-2-en-1-one |

| N-allyl analogue |

| N-phenethyl analogue |

| N-cyclobutylmethyl analogue |

| 10-ketomorphinan |

| Morphine |

Stereochemical Considerations in Synthesis

The synthesis of this compound necessitates rigorous control over its stereochemistry, as the molecule possesses a complex three-dimensional architecture with multiple stereocenters. The specific spatial arrangement of atoms is critical for its selective interaction with the μ-opioid receptor. rndsystems.comnih.gov Classical chemical synthesis of such complex molecules often yields a racemic mixture, which is a 50:50 mixture of enantiomers. ardena.com However, different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. nih.gov Therefore, the development of stereoselective synthetic routes to produce a single, desired enantiomer is a crucial aspect of pharmaceutical chemistry. ardena.comnih.gov

The absolute stereochemistry of Cyprodime has been defined, highlighting the presence of three specific stereocenters within its morphinan scaffold. fda.gov The synthesis of Cyprodime must, therefore, employ methods that ensure the correct configuration at each of these chiral centers. The primary strategies to achieve this enantiomeric purity fall into two broad categories: asymmetric synthesis and chiral resolution. ardena.comwikipedia.org

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer from an achiral or prochiral starting material, avoiding the formation of a racemic mixture. nih.gov This can be accomplished through several approaches:

Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. The inherent chirality of the starting material is carried through the synthetic sequence to establish the desired stereocenters in the final product.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts: This approach uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to direct the reaction towards the formation of one enantiomer over the other. This is often a highly efficient method as a small amount of catalyst can generate a large quantity of the desired product.

For a molecule like Cyprodime, an asymmetric synthesis strategy would likely involve a multi-step sequence where the key stereocenters are set using one or more of these techniques. For instance, an intramolecular cyclization step, crucial for forming the polycyclic morphinan core, could be rendered stereoselective by a chiral catalyst. rsc.orgwhiterose.ac.uk

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While this approach can be effective, a significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%, with the other half being an undesired byproduct unless a method for its racemization and reuse is available. ardena.comwikipedia.org Common methods of chiral resolution include:

Diastereomeric Salt Formation: This is a widely used technique for resolving racemic mixtures of amines or carboxylic acids. pharmtech.com The racemate is treated with a single enantiomer of a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. wikipedia.org Diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. ardena.com Once separated, the resolving agent is removed to yield the pure enantiomers.

Chiral Chromatography: This method employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate enantiomers. nih.gov The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

In the context of Cyprodime synthesis, chiral resolution could be applied at an intermediate stage or to the final racemic product. The selection of an appropriate resolving agent or chromatographic system would be critical for a successful and efficient separation.

The following table summarizes the key stereochemical features of this compound.

| Feature | Description | Reference |

| Molecular Formula | C₂₂H₂₉NO₃·HCl | fda.gov |

| Chirality | Chiral, with defined absolute stereochemistry | fda.gov |

| Number of Stereocenters | 3 | fda.gov |

| Synthetic Goal | Production of a single enantiomer | ardena.comnih.gov |

| Potential Strategies | Asymmetric Synthesis, Chiral Resolution | ardena.comwikipedia.org |

Given the complexity of the Cyprodime molecule, its synthesis on an industrial scale would likely favor an asymmetric approach to maximize efficiency and yield of the desired stereoisomer. Research into the synthesis of morphinan analogues often focuses on developing novel stereoselective methods to access these intricate structures. nih.govnih.gov

Molecular Mechanism of Action and Receptor Interaction Studies

Selective Mu (μ)-Opioid Receptor Antagonism by Cyprodime (B53547) Hydrochloride

Cyprodime hydrochloride is recognized as a selective antagonist of the mu (μ)-opioid receptor. rndsystems.comrndsystems.comnih.govtocris.comtocris.com Its mechanism of action is centered on its high affinity and selectivity for this particular receptor subtype over the delta (δ) and kappa (κ) opioid receptors. rndsystems.comtocris.comnih.gov This selectivity is crucial for its use in research to understand the specific roles of the μ-opioid system. nih.gov Studies have demonstrated that cyprodime's antagonism at the μ-receptor can inhibit the effects of μ-opioid agonists like morphine. nih.gov

The selectivity of this compound is quantified by its binding affinity (Ki) for the three main opioid receptor subtypes. Research has consistently shown that cyprodime binds with significantly higher affinity to μ-receptors compared to δ- and κ-receptors. nih.gov The inhibition constants (Ki) determined from these binding assays illustrate a clear preference for the μ-receptor. rndsystems.comtocris.com

One study reported Ki values of 5.4 nM for μ-opioid receptors, 244.6 nM for δ-opioid receptors, and 2187 nM for κ-opioid receptors. rndsystems.comtocris.com These values indicate that cyprodime is approximately 45 times more selective for the μ-receptor over the δ-receptor and about 405 times more selective for the μ-receptor over the κ-receptor.

| Opioid Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Mu (μ) | 5.4 |

| Delta (δ) | 244.6 |

| Kappa (κ) | 2187 |

This table presents the inhibition constants (Ki) of this compound for the different opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor occupancy studies further characterize the interaction between cyprodime and the μ-opioid receptor. The dissociation constant (Kd), which reflects the concentration of a ligand that occupies half of the available receptors at equilibrium, is a key parameter. In vitro binding experiments using tritiated cyprodime ([³H]cyprodime) on rat brain membranes determined a high-affinity binding site with a Kd value of 3.8 ± 0.18 nM. nih.gov The maximum binding capacity (Bmax) was found to be 87.1 ± 4.83 fmol/mg of protein. nih.gov These findings confirm that cyprodime binds with high affinity to a specific population of receptors, which competition studies have identified as μ-opioid receptors. nih.gov

Characterization of Receptor-Ligand Interactions

Radioligand binding assays are a fundamental technique used to determine the affinity and selectivity of compounds like cyprodime for their target receptors. creative-bioarray.comrevvity.com These assays utilize a radioactively labeled ligand that binds to the receptor. revvity.com In the case of cyprodime, competition binding studies have been employed to establish its receptor profile. nih.gov

In these experiments, a radiolabeled ligand specific to a particular opioid receptor subtype is used, and unlabeled cyprodime is added in increasing concentrations to displace the radioligand. By measuring the concentration of cyprodime required to inhibit 50% of the specific binding of the radioligand (the IC50 value), the inhibition constant (Ki) can be calculated. creative-bioarray.com

Studies have confirmed cyprodime's selectivity using this method. For instance, cyprodime effectively displaces the μ-selective agonist [D-Ala²,N-MePhe⁴,Gly⁵-ol]enkephalin (DAMGO) with Ki values in the low nanomolar range. nih.gov In contrast, its ability to compete with the δ-selective ligand [D-Pen², D-Pen⁵]enkephalin (DPDPE) and the κ-selective ligand U-69,593 is several orders of magnitude lower, underscoring its high selectivity for the μ-opioid receptor. nih.gov

Opioid receptors, including the μ-receptor, are G-protein coupled receptors (GPCRs). nih.gov When an agonist binds to a GPCR, it triggers a conformational change that activates intracellular G-proteins, initiating a signaling cascade. nih.gov As an antagonist, cyprodime binds to the μ-opioid receptor but does not activate it; instead, it blocks the receptor, preventing agonists from binding and initiating the signaling process. This modulation of GPCR signaling is the core of its antagonistic function. By occupying the receptor binding site, cyprodime effectively inhibits the agonist-induced G-protein activation and subsequent downstream cellular effects.

The [³⁵S]GTPγS binding assay is a functional assay used to measure the activation of G-proteins following receptor stimulation by an agonist. nih.gov It provides a direct measure of a compound's functional effect at the G-protein level. nih.govsemanticscholar.org When a GPCR is activated by an agonist, it facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, which binds to the activated G-protein and can be quantified. nih.gov

Research has utilized this assay to confirm that cyprodime acts as a functional antagonist at the μ-opioid receptor. nih.gov Studies show that cyprodime inhibits morphine-stimulated [³⁵S]GTPγS binding. nih.gov In the presence of 10 μM cyprodime, the EC50 value (the concentration of an agonist that gives half-maximal response) of morphine was found to increase by approximately 500-fold. nih.gov This significant shift demonstrates that cyprodime effectively blocks the ability of morphine to activate the G-protein signaling pathway, providing strong evidence of its functional antagonism at the μ-opioid receptor. nih.gov

Molecular Modeling and Computational Simulation of this compound Binding

While extensive molecular modeling and computational simulation studies focused specifically on this compound are not widely detailed in peer-reviewed literature, significant insights into its binding mechanism can be inferred from computational analyses of the μ-opioid receptor (MOR) with structurally similar morphinan-based ligands. These studies help elucidate the molecular interactions that underpin its antagonist activity and receptor selectivity.

Ligand-Receptor Docking Studies

Ligand-receptor docking simulations for morphinan (B1239233) compounds, including close analogues of cyprodime, have identified a conserved binding pocket within the μ-opioid receptor. These computational models predict the specific amino acid residues that are critical for the stable binding of this class of molecules. nih.govacs.org

The primary anchoring interaction is a charge-enhanced hydrogen bond formed between the protonated nitrogen atom of the ligand's morphinan scaffold and the key acidic residue, Aspartate 147 (D147), located in transmembrane helix 3 (TM3). nih.govacs.org This interaction is a hallmark of opioid ligand binding to the MOR.

Furthermore, the aromatic ring of the morphinan structure is predicted to be situated within a hydrophobic pocket formed by several non-polar residues. nih.govacs.org These hydrophobic interactions are crucial for the proper orientation and stabilization of the ligand within the binding site. A study on N-methylmorphinan-6-ones, the class to which cyprodime belongs, identified key residues involved in these interactions. acs.org

Table 1: Predicted Key Residue Interactions for Morphinan Ligands at the μ-Opioid Receptor Data inferred from studies on structurally related compounds. nih.govacs.org

| Interaction Type | Key Ligand Feature | Interacting Receptor Residue | Predicted Role in Binding |

| Ionic/H-Bond | Protonated Nitrogen | Aspartate 147 (D147) | Primary anchor point for ligand |

| Hydrophobic | Aromatic Ring | Methionine 151 (M151) | Stabilization of ligand |

| Hydrophobic | Aromatic Ring | Valine 236 (V236) | Stabilization and orientation |

| Hydrophobic | Aromatic Ring | Isoleucine 296 (I296) | Stabilization of ligand |

| Hydrophobic | Aromatic Ring | Valine 300 (V300) | Stabilization and orientation |

| H-Bond (Water-mediated) | Phenolic Hydroxyl (if present) | Histidine 297 (H297) | Conserved interaction for ligands with a 3-hydroxyl group |

These docking studies suggest a binding pose where the core morphinan structure fits snugly into the receptor's binding cavity, with specific functional groups positioned to engage with complementary residues, thereby dictating the compound's affinity and antagonist profile.

Conformational Analysis and Binding Site Dynamics

Detailed computational studies focusing on the specific conformational changes and binding site dynamics induced by the binding of this compound to the μ-opioid receptor are not extensively available in the scientific literature.

General molecular dynamics simulations on the μ-opioid receptor have shown that the binding of different ligands (agonists vs. antagonists) can stabilize distinct conformations of the receptor. nih.gov Antagonists, for instance, are thought to bind in a manner that prevents the receptor from adopting the active conformation necessary to initiate intracellular signaling. This typically involves preventing the conformational rearrangements of transmembrane helices, particularly the outward movement of TM6, which is a crucial step in G-protein activation. However, specific molecular dynamics simulations detailing how cyprodime achieves this stabilization have not been published.

Structure Activity Relationship Sar Studies of Cyprodime Hydrochloride and Its Analogues

Elucidation of Pharmacophoric Requirements for μ-Opioid Receptor Antagonism

The morphinan (B1239233) skeleton of cyprodime (B53547) serves as the fundamental scaffold for interaction with the μ-opioid receptor. Key pharmacophoric features contributing to its antagonist activity have been elucidated through comparative studies with other morphinan-based ligands and analysis of its structural components.

The core pharmacophore for many opioid ligands, including cyprodime, consists of a tertiary amine, a phenolic hydroxyl group (or a bioisosteric equivalent), and a phenyl ring. In cyprodime, the protonated tertiary amine at position 17 is crucial for the initial ionic interaction with a conserved aspartate residue in the binding pocket of the μ-opioid receptor. While cyprodime itself possesses a 4-methoxy group instead of a phenolic hydroxyl, studies on related morphinans highlight the importance of a hydrogen-bonding feature at this position for high affinity.

The N-substituent at position 17 plays a pivotal role in determining the efficacy of morphinan-based ligands. The N-cyclopropylmethyl group in cyprodime is a classic substituent that often imparts antagonist or partial agonist properties. This is in contrast to an N-methyl group, which is typically associated with agonist activity, as seen in morphine. The size and conformation of the N-substituent are critical in modulating the conformational state of the receptor, leading to an antagonist response.

Impact of Structural Modifications on Opioid Receptor Selectivity and Potency

Systematic structural modifications of the cyprodime scaffold have provided valuable insights into the determinants of opioid receptor selectivity and potency. Research has focused on alterations at various positions, including the C3, C4, C14, and N-17 positions.

Modifications at the C3 and C4 Positions:

The substitution pattern on the aromatic ring of the morphinan structure significantly influences receptor affinity and selectivity. The introduction of a hydroxyl group at the C3 position in cyprodime analogues was synthesized to evaluate its role in μ-opioid antagonist selectivity. These 3-hydroxy-substituted analogues maintained high affinity for the μ-opioid receptor. nih.gov

Alterations to the C4-alkoxy group have also been explored. Studies have shown that the character and length of the substituent at this position impact μ-opioid receptor affinity. While cyprodime has a 4-methoxy group, further prolongation of the 4-alkoxy chain was found to be detrimental to μ-opioid receptor affinity. nih.gov

Modifications at the C14 Position:

Modifications at the N-17 Position:

The N-substituent is a well-established modulator of opioid receptor activity. In the broader class of morphinans, replacing the N-methyl group with larger substituents like N-allyl or N-cyclopropylmethyl, as in cyprodime, typically shifts the activity from agonist to antagonist. nih.gov The size and nature of the N-substituent influence the ligand's ability to stabilize the inactive conformation of the receptor. For instance, in the noroxymorphindole series, various N-alkyl and N-alkenyl substituents were shown to produce compounds that acted as opioid antagonists. nih.gov

The following table summarizes the binding affinities of cyprodime and a related compound, highlighting the selectivity for the μ-opioid receptor.

| Compound | μ-Opioid Receptor Kᵢ (nM) | δ-Opioid Receptor Kᵢ (nM) | κ-Opioid Receptor Kᵢ (nM) |

| Cyprodime | 5.4 | 244.6 | 2187 |

This table presents the inhibitor constants (Kᵢ) of Cyprodime at the three main opioid receptors, demonstrating its selectivity for the μ-opioid receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyprodime Hydrochloride Derivatives

While specific QSAR studies exclusively focused on this compound derivatives are not extensively reported in the public domain, the principles of QSAR have been widely applied to the broader class of morphinan-based opioid receptor ligands. These studies provide a framework for understanding the structural requirements for potent and selective antagonism and can be extrapolated to cyprodime derivatives.

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For morphinan derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly informative. nih.gov

These models typically involve the following steps:

Data Set Selection: A series of structurally related compounds with known binding affinities for the opioid receptors is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Descriptors: Physicochemical properties, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, are calculated for each molecule.

Statistical Analysis: A statistical method, often Partial Least Squares (PLS) regression, is used to correlate the molecular descriptors with the biological activity, generating a QSAR equation.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For morphinan antagonists, QSAR studies have revealed the importance of specific steric and electrostatic fields around the molecule for receptor binding. For instance, CoMFA contour maps can highlight regions where bulky substituents are favored or disfavored for enhancing affinity and selectivity. These models can quantitatively predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective μ-opioid receptor antagonists based on the cyprodime scaffold. The application of such in silico methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired pharmacological activity. nih.gov

Preclinical Pharmacological Investigations and Experimental Applications

In Vitro Cellular and Tissue-Based Pharmacological Assays

In vitro assays are fundamental to understanding the interaction of a compound with its molecular target. For Cyprodime (B53547) hydrochloride, these laboratory-based studies have been crucial in establishing its selectivity and mechanism of action at the cellular level.

Receptor Binding Kinetics in Isolated Cell Lines and Tissue Preparations

Receptor binding assays have quantitatively determined the affinity of Cyprodime hydrochloride for different opioid receptor subtypes. Radioligand binding studies using rat brain membranes have shown that this compound has a significantly higher affinity for the μ-opioid receptor compared to the δ- and κ-opioid receptors. The inhibition constant (Ki) values clearly demonstrate this selectivity.

Competition studies further confirm that Cyprodime selectively labels the μ-opioid receptor population. nih.gov When radiolabelled with tritium, Cyprodime itself binds with high affinity to rat brain membranes, allowing for detailed characterization of the μ-opioid receptor binding site. nih.gov

| Parameter | Receptor Subtype | Value | Preparation |

|---|---|---|---|

| Ki | μ (mu) | 5.4 nM | N/A |

| Ki | δ (delta) | 244.6 nM | N/A |

| Ki | κ (kappa) | 2187 nM | N/A |

| Kd (for [3H]Cyprodime) | μ (mu) | 3.8 ± 0.18 nM | Rat Brain Membranes |

| Bmax (for [3H]Cyprodime) | μ (mu) | 87.1 ± 4.83 fmol/mg | Rat Brain Membranes |

Functional Assays in Neuronal Cultures

Functional assays move beyond simple binding to assess the actual effect of a compound on receptor signaling. In this context, this compound has been shown to act as a true antagonist. A key functional assay is the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor agonism. Studies have demonstrated that this compound effectively inhibits morphine-stimulated [³⁵S]GTPγS binding. nih.gov In the presence of a 10 μM concentration of Cyprodime, the EC₅₀ value for morphine (a measure of its potency) was found to increase by approximately 500-fold, clearly indicating a potent antagonistic effect at the μ-opioid receptor. nih.gov This demonstrates that Cyprodime effectively blocks the intracellular signaling cascade initiated by μ-opioid agonists.

Application of this compound in Animal Models for Opioid System Research

The high selectivity of this compound makes it an invaluable tool for in vivo studies in animal models. By administering this antagonist, researchers can block μ-opioid receptor activity and observe the resulting physiological or behavioral changes, thereby deducing the role of this receptor in the process being studied.

Investigating Opioid Receptor Subtype Contributions to Biological Phenomena

This compound is frequently used to dissect the specific contributions of the μ-opioid receptor from those of the δ- and κ-opioid receptors in various biological phenomena. For instance, in studies of antinociception (pain relief), the co-administration of Cyprodime was used to determine the involvement of μ-opioid receptors in the analgesic effects of other substances. nih.gov Its ability to antagonize the antinociceptive activity of the alkaloid mitragynine confirmed that mitragynine's effects are mediated, at least in part, through the μ-opioid receptor. nih.gov Similarly, in cardiovascular research, Cyprodime was used alongside selective antagonists for δ (naltrindole) and κ (nor-binaltorphimine) receptors to investigate how each opioid receptor subtype contributes to the regulation of blood pressure in specific mouse models. nih.govmdpi.com

Use in Studies of Neurotransmission and Neuromodulation

Opioid receptors are known to be generally inhibitory, modulating neuronal function by reducing neurotransmitter release from presynaptic terminals and hyperpolarizing postsynaptic neurons. iu.edunih.gov this compound is utilized in this area to isolate and study the specific role of the μ-opioid receptor in these processes. By blocking μ-receptors, researchers can investigate their influence on the release of various neurotransmitters, such as GABA and glutamate, within specific brain circuits. nih.gov For example, displacement studies using Cyprodime have helped confirm that other radiolabeled compounds bind specifically to the μ₁-opioid receptor subtype, aiding in the mapping and characterization of receptor distribution and function within the brain. mdpi.com

Preclinical Models of Receptor-Mediated Behavioral Responses

This compound has been instrumental in linking specific behaviors to the activity of the μ-opioid receptor in preclinical animal models. In studies on reward and motivation, Cyprodime was shown to reduce operant sensation-seeking behavior in mice. nih.gov This effect was specific to the μ-receptor, as antagonists for the δ- and κ-receptors had no effect. nih.gov Notably, Cyprodime did not produce conditioned place aversion, suggesting its effect was on the motivational aspect of the behavior rather than inducing an unpleasant state. nih.gov Furthermore, Cyprodime has been used in primate models of Parkinson's disease, where it was found to reduce levodopa-induced dyskinesia, indicating an involvement of the μ-opioid system in the motor side effects of this common Parkinson's therapy.

| Research Area | Animal Model | Key Finding | Implicated Receptor |

|---|---|---|---|

| Pain/Antinociception | Mice (tail-pinch and hot-plate tests) | Antagonized the antinociceptive effects of mitragynine. nih.gov | μ-opioid |

| Behavioral Science | Mice (operant sensation-seeking) | Reduced instrumental responding for sensory stimuli. nih.gov | μ-opioid |

| Movement Disorders | MPTP-lesioned primates (Parkinson's model) | Reduced levodopa-induced dyskinesia. | μ-opioid |

| Cardiovascular Regulation | Mice (swim-stress induced analgesia model) | Used to investigate the role of μ-opioid receptors in blood pressure control. nih.gov | μ-opioid |

Assessment of Locomotor Activity Modulation

The endogenous opioid system is known to play a role in the regulation of motor activity. Studies investigating this compound have focused on its ability to modulate both baseline and drug-induced locomotor responses in rodents. As a selective MOR antagonist, cyprodime has been shown to block the hyperlocomotion induced by MOR agonists like morphine. nih.govnih.gov

In some experimental setups, the administration of selective opioid antagonists, including those targeting the mu-receptor, has been associated with a general suppression of activity. researchgate.net Research has demonstrated that various selective antagonists can significantly reduce total, ambulatory, and stereotypic activity in rats. researchgate.net However, in the context of co-administration with other compounds, its effects can be more complex. For instance, while cyprodime can block morphine-induced hyperactivity, it only partially and non-significantly reduced the locomotor activity induced by CYM51010, a MOR-DOR heteromer agonist. nih.govnih.gov This suggests that the locomotor effects of CYM51010 are not mediated solely through non-associated mu-opioid receptors. nih.gov

| Experimental Model | Compound(s) | Key Finding | Reference |

|---|---|---|---|

| Mouse Model | Cyprodime + Morphine | Cyprodime effectively blocked morphine-induced hyperlocomotion. | nih.gov |

| Mouse Model | Cyprodime + CYM51010 | Cyprodime only slightly and non-significantly reduced CYM51010-induced locomotor hyperactivity. | nih.gov |

| Rat Model | Selective μ-opioid antagonists | Antagonism at the mu-receptor was associated with a reduction in total, ambulatory, and stereotypic activity. | researchgate.net |

Studies on Social Reward Pathways and Opioid System Involvement

The brain's opioid system is critically involved in processing rewards, including those of a social nature. nih.govnih.gov Research utilizing cyprodime has provided specific insights into the role of mu-opioid receptors in the modulation of social reward, particularly during sensitive developmental periods like adolescence.

A study in mice investigated the developmental changes in the reward value of social interactions with siblings from pre-adolescence to late adolescence. wikipedia.org It was observed that the rewarding effect of these interactions showed a transient decrease during mid-adolescence. wikipedia.org Strikingly, treatment with cyprodime increased the socially conditioned place preference in these mid-adolescent mice, suggesting that blocking MORs can enhance the rewarding aspect of social contact during this specific developmental window. wikipedia.org This effect was not observed in older animals, highlighting an age-dependent modulation by the mu-opioid system. wikipedia.org Cyprodime did not, however, affect the total distance traveled by the mice, indicating its effects were specific to social preference rather than general activity. wikipedia.org

Further studies have shown that cyprodime can reduce sensation-seeking behaviors in mice. youtube.com This form of behavior is associated with the brain's reward system. youtube.com The administration of cyprodime robustly decreased instrumental responding for sensory stimuli, an effect not seen with selective delta or kappa receptor antagonists. youtube.com Importantly, unlike the nonselective antagonist naltrexone, cyprodime did not produce aversion in a conditioned place preference test, indicating that its reduction of sensation-seeking was not due to aversive effects. youtube.com

| Experimental Model | Behavioral Paradigm | Effect of Cyprodime | Interpretation | Reference |

|---|---|---|---|---|

| Adolescent Male Mice | Social Conditioned Place Preference | Increased time spent in the social context specifically in mid-adolescent mice. | Suggests MOR antagonism enhances social reward during a specific developmental phase. | wikipedia.org |

| Mice | Operant Sensation Seeking | Reduced instrumental responses for sensory stimuli by approximately 50%. | Indicates involvement of μ-opioid receptors in the motivation for sensation-seeking. | youtube.com |

| Mice | Conditioned Place Preference | Had no aversive effect. | The reduction in sensation-seeking is not correlated with aversive properties of the drug. | youtube.com |

Role in Antidepressant-like Effects in Rodent Models

Standard preclinical screening for potential antidepressant compounds often involves rodent models such as the forced swim test (FST) and the learned helplessness model. nih.govnih.govwikipedia.org These tests are designed to assess behavioral despair and the response to various pharmacological interventions. nih.govfrontiersin.org While significant research has explored the antidepressant-like effects of compounds targeting the opioid system, particularly delta-opioid receptor agonists, a review of the scientific literature did not yield dedicated studies investigating the specific antidepressant-like effects of the mu-opioid receptor antagonist cyprodime in these established rodent models.

Impact on Levodopa-Induced Dyskinesia in Primate Models

Long-term use of levodopa (L-DOPA), the primary treatment for Parkinson's disease, frequently leads to the development of debilitating involuntary movements known as levodopa-induced dyskinesia (LID). youtube.com Non-human primate models, particularly monkeys treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism, are considered the gold standard for studying LID as they closely replicate the condition seen in humans. youtube.com

Research in this area has implicated the brain's opioid system in the pathophysiology of LID. One hypothesis suggests that increased opioid transmission in striatal output pathways contributes to the generation of dyskinesia. youtube.com To test this, a study was conducted on MPTP-lesioned marmosets, a primate model of Parkinson's disease. youtube.com The co-administration of selective mu-opioid receptor antagonists with levodopa resulted in a significant decrease in dyskinesia. youtube.com Crucially, this reduction in involuntary movements was achieved without compromising the therapeutic, anti-parkinsonian benefits of levodopa. youtube.com These findings suggest that antagonists at the mu-opioid receptor, such as cyprodime, could represent a potential therapeutic strategy for managing LID in Parkinson's disease patients. youtube.com

| Experimental Model | Condition | Intervention | Primary Outcome | Secondary Outcome | Reference |

|---|---|---|---|---|---|

| MPTP-Lesioned Marmoset | Parkinsonism with Levodopa-Induced Dyskinesia | Co-administration of Levodopa and a μ-opioid receptor antagonist | Significant decrease in dyskinesia scores. | No attenuation of the anti-parkinsonian effects of levodopa. | youtube.com |

Analytical Methodologies for Cyprodime Hydrochloride Characterization

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in separating Cyprodime (B53547) hydrochloride from impurities and in determining its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) is the principal technique utilized for the purity assessment and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the quality control of Cyprodime hydrochloride. Commercial suppliers of this compound specify a purity of ≥98% as determined by HPLC, underscoring the method's importance in quality assurance. ijper.orgnih.gov While specific proprietary methods may vary, general HPLC approaches for opioid antagonists and related morphinan (B1239233) compounds are well-established and typically involve reversed-phase chromatography.

For the analysis of opioid antagonists like naltrexone, a structurally related compound, HPLC with UV and electrochemical detection is routinely used. researchgate.net A typical HPLC setup for a compound in the morphinan class would likely involve a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity.

The mobile phase composition is a critical parameter in achieving good separation. For opioid compounds, isocratic mobile phases are often employed. These can consist of an aqueous acidic buffer to control the pH and ionization state of the analyte, an ion-pairing reagent to improve peak shape and retention of the basic amine, and one or more miscible organic solvents like acetonitrile (B52724) or methanol (B129727) to modulate the elution strength. researchgate.net UV detection is commonly employed, with the detection wavelength set at a maximum absorbance of the analyte to ensure high sensitivity.

Table 1: Representative HPLC Parameters for Analysis of Related Opioid Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Aqueous acidic buffer with ion-pairing reagent |

| Detection | UV Absorbance |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This table presents a generalized set of HPLC parameters based on methods used for structurally similar opioid antagonists. Specific conditions for this compound may vary.

Gas Chromatography (GC) Applications

Gas chromatography is another powerful separation technique that can be applied to the analysis of morphinan derivatives. However, due to the relatively low volatility and polar nature of compounds like this compound, derivatization is often a necessary step to improve their chromatographic properties and prevent peak tailing. wikipedia.org

Common derivatization reagents for compounds containing hydroxyl and amine functional groups include silylating agents (e.g., bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), and alkylating agents. wikipedia.org For morphinans like morphine and codeine, derivatization with reagents such as acetic anhydride has been shown to produce stable derivatives suitable for GC-MS analysis. rsc.org

The choice of the stationary phase in the GC column is also crucial. For the analysis of tricyclic antidepressants, which share some structural similarities with the morphinan core, mid-polar phases are often used. wikipedia.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for its quantification.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like HPLC or GC, is a powerful tool for the analysis of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of morphinan alkaloids, which allows for the detection of the protonated molecule [M+H]+. nih.gov

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the fragmentation of the parent ion. The fragmentation patterns of morphinans are well-studied and can provide valuable information for structural confirmation. nih.gov For instance, the fragmentation of fentanyl-related compounds, which also possess a piperidine (B6355638) ring system similar to the D-ring of morphinans, often involves characteristic losses and rearrangements that can be diagnostic.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the individual atoms within the molecule.

For complex molecules like morphinans, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to assign all the proton and carbon signals unequivocally. The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the stereochemistry of the molecule, making NMR an essential tool for confirming the correct isomeric form of Cyprod-me hydrochloride.

In the ¹H NMR spectra of morphinan-6-one (B15388065) derivatives, the signals for the protons in the morphinan skeleton typically appear in specific regions of the spectrum, and their multiplicities can provide information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, with their chemical shifts being indicative of their functional group and hybridization state.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the characterization of this compound, providing information about its functional groups and electronic structure, respectively.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present in its structure. These would include:

C=O stretch: A strong absorption band for the ketone carbonyl group in the morphinan-6-one structure.

C-O-C stretch: Bands associated with the ether linkages of the methoxy (B1213986) groups.

C-N stretch: Absorption related to the tertiary amine.

Aromatic C=C and C-H stretches: Signals indicative of the aromatic ring.

Aliphatic C-H stretches: Absorptions from the cyclopropylmethyl group and the saturated portions of the morphinan skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The UV spectrum of this compound is expected to show absorption maxima characteristic of the substituted aromatic ring system present in the morphinan structure. For many morphinan derivatives, the UV spectrum is characterized by one or more absorption bands in the ultraviolet region. rsc.org The position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Naltrexone |

| Morphine |

| Codeine |

Emerging Research Directions and Future Perspectives for Cyprodime Hydrochloride

Development of Novel Opioid Receptor Tools based on the Cyprodime (B53547) Hydrochloride Scaffold

The inherent selectivity of cyprodime for the μ-opioid receptor makes its core structure, the morphinan (B1239233) skeleton, an attractive starting point for designing new pharmacological tools. tocris.comnih.govrndsystems.com Researchers are actively modifying this scaffold to create derivatives with altered affinity, selectivity, and functional activity at not only the MOR but also at kappa (κ) and delta (δ) opioid receptors.

One area of investigation involves the synthesis of analogues with modifications at various positions of the morphinan ring to probe the structure-activity relationships (SAR) that govern receptor recognition and binding. For instance, the introduction or modification of functional groups can lead to compounds with unique pharmacological profiles. The synthesis of 3-hydroxy-substituted analogues of cyprodime has been explored to evaluate the influence of this group on μ-opioid antagonist selectivity. lookchem.com

These novel derivatives are instrumental in several key research areas:

Mapping Receptor Binding Pockets: By systematically altering the structure of cyprodime and evaluating the binding affinity of the resulting analogues, researchers can gain insights into the molecular architecture of opioid receptor binding sites.

Characterizing Receptor Subtypes: The development of ligands with high selectivity for specific opioid receptor subtypes is crucial for elucidating the distinct physiological roles of these receptors. nih.gov

Probing Receptor Allosteric Sites: The cyprodime scaffold can be modified to create ligands that bind to allosteric sites on the opioid receptors, offering a different mechanism for modulating receptor activity compared to traditional orthosteric ligands.

The binding affinities of cyprodime hydrochloride for the different opioid receptors are presented in the table below.

| Receptor Subtype | K_i (nM) |

| μ-opioid receptor | 5.4 |

| δ-opioid receptor | 244.6 |

| κ-opioid receptor | 2187 |

This table presents the inhibitory constant (K_i) values for this compound at the μ, δ, and κ opioid receptors. A lower K_i value indicates a higher binding affinity. The data demonstrates the high selectivity of cyprodime for the μ-opioid receptor. tocris.comrndsystems.com

Investigation of Allosteric Modulation at Opioid Receptors via this compound Derivatives

Allosteric modulators, which bind to a site on the receptor distinct from the orthosteric site recognized by endogenous ligands, offer a novel approach to modulating receptor function. nih.gov This strategy is gaining traction in opioid research as it presents the potential for achieving more nuanced control over receptor signaling, possibly with a reduced side-effect profile compared to traditional agonists and antagonists. nih.govnih.gov

The development of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for opioid receptors is an active area of research. nih.govnih.govstanford.edu While not a direct allosteric modulator itself, cyprodime's structure is being used as a foundation for the design of such agents. By modifying the cyprodime scaffold, researchers aim to create derivatives that can interact with allosteric sites on the μ-opioid receptor.

The potential advantages of allosteric modulators in opioid pharmacology include:

Enhanced Safety: Allosteric modulators may have a ceiling effect, which could limit the risk of overdose. nih.gov

Subtype Selectivity: Allosteric binding sites are often less conserved between receptor subtypes, potentially allowing for the development of more selective drugs. nih.gov

Preservation of Endogenous Signaling: PAMs, in particular, enhance the effects of endogenous opioids, which may preserve the natural spatial and temporal patterns of receptor activation. nih.gov

In one study, cyprodime was used alongside morphine to investigate the effects of new MOR PAMs, highlighting its utility as a standard pharmacological tool in the exploration of allosteric modulation. nih.gov

Integration of this compound in Polypharmacological Strategies for CNS Research

Polypharmacology, the concept of designing single chemical entities that can interact with multiple targets, is an emerging paradigm in the development of treatments for complex multifactorial disorders of the central nervous system (CNS). nih.govnih.gov This approach is particularly relevant for conditions where the deregulation of multiple neurotransmitter systems is implicated. nih.gov

Given its selective μ-opioid receptor antagonism, this compound and its derivatives are being considered for their potential role in polypharmacological strategies. The opioid system is known to interact with other neurotransmitter systems in the CNS, such as the serotonergic and dopaminergic systems. nih.gov Therefore, a molecule that combines μ-opioid receptor antagonism with activity at other CNS targets could offer a novel therapeutic approach for a range of neurological and psychiatric conditions.

Potential applications for cyprodime-based polypharmacological agents in CNS research include:

Treatment of Substance Use Disorders: By modulating the opioid system and other pathways involved in reward and addiction.

Management of Mood Disorders: The interplay between the opioid and serotonin (B10506) systems suggests that dual-target agents could be beneficial.

Neurodegenerative Diseases: Research has indicated a potential role for opioid antagonists in managing certain symptoms associated with conditions like Parkinson's disease. tocris.comrndsystems.com

The development of such multi-target ligands requires a deep understanding of the structure-activity relationships of the cyprodime scaffold and the application of rational drug design principles.

Advanced Computational Approaches for Predicting this compound Analogue Activity

The design and development of novel cyprodime analogues with desired pharmacological profiles are being significantly accelerated by the use of advanced computational methods. nih.govnih.govfrontiersin.org These in silico techniques allow for the prediction of the biological activity of virtual compounds before they are synthesized, saving considerable time and resources.

Key computational approaches being applied in this area include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of cyprodime analogues with their binding affinities and functional activities at opioid receptors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key molecular interactions that govern binding. nih.gov

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of chemical features necessary for biological activity, guiding the design of new compounds with a higher probability of being active. nih.gov

Virtual Screening: Large libraries of virtual compounds can be screened against a model of the opioid receptor to identify potential new ligands based on the cyprodime scaffold. nih.gov

These computational tools are not only used to predict the activity of new analogues but also to understand the molecular basis of their interactions with opioid receptors, thereby facilitating a more rational and efficient drug discovery process.

Q & A

Q. What are the molecular structure and key physicochemical properties of Cyprodime hydrochloride?

this compound has the molecular formula C₂₂H₂₉NO₃·HCl and a molecular weight of 391.93 g/mol . Its IUPAC name is (4bR,8aR,9R)-11-(cyclopropylmethyl)-4,8a-dimethoxy-8,8a,9,10-tetrahydro-5H-9,4b-(epiminoethano)phenanthren-6(7H)-one hydrochloride. The SMILES notation is provided as Cl.COc1cccc2C[C@H]3N(CC4CC4)CC[C@@]5(CC(=O)CC[C@@]35OC)c12, reflecting its stereochemical complexity . Solubility in DMSO exceeds 10 mM, but heating to 37°C and sonication are recommended for dissolution .

Q. How should this compound be stored and reconstituted for in vitro studies?

For stability, store lyophilized powder at -80°C (6-month shelf life) or -20°C (1-month shelf life). Reconstitute in DMSO at 10 mM, followed by dilution in assay buffers. Avoid freeze-thaw cycles, as repeated thawing may degrade the compound. Safety protocols include wearing gloves and eye protection to prevent skin/eye contact .

Q. What is the receptor selectivity profile of this compound?

Cyprodime acts as a highly selective μ-opioid receptor (MOR) antagonist , with Ki values of 8.1 nM in rat brain membranes and 26.6 nM in guinea pig brains . Its selectivity over δ- and κ-opioid receptors is >100-fold, making it ideal for isolating MOR-mediated effects in mechanistic studies .

Q. What solubility challenges arise with this compound in vivo, and how are they addressed?

While soluble in DMSO (>10 mM), in vivo formulations require vehicle optimization. For rodent studies, dissolve in saline with <1% DMSO to avoid toxicity. Pre-warm solutions to 37°C and sonicate for 5–10 minutes to ensure homogeneity .

Q. What dosing protocols are used for this compound in behavioral assays?

In mice, 10 mg/kg (intraperitoneal) is commonly administered 30 minutes before testing. Adjustments for bioavailability may be needed based on strain-specific pharmacokinetics. Dose-response curves should include 1–20 mg/kg to capture nonlinear effects .

Advanced Research Questions

Q. How to resolve contradictions in Cyprodime’s effects on depressive-like behaviors across assays?

Cyprodime reduces approach latencies in the novelty-induced hypophagia test (antidepressant-like) but increases immobility in the forced swim test (pro-depressive) in MOR knockout mice . To reconcile this, compare assays targeting distinct neural circuits (e.g., anxiety vs. despair). Include positive controls (e.g., naloxone) and validate receptor occupancy via radioligand binding .

Q. What experimental controls are critical for studying Cyprodime in mixed receptor environments?

Use MOR-specific agonists (e.g., DAMGO) and antagonists (e.g., CTAP) to isolate MOR contributions. Include allosteric modulators (e.g., BMS-986122) to rule off-target effects. Validate selectivity via receptor knockout models or siRNA knockdown .

Q. Which analytical methods ensure this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Verify stability under storage conditions via mass spectrometry and NMR to detect degradation products like demethylated analogs. Batch-specific certificates of analysis (COA) should confirm ≥95% purity .

Q. How to design dose-response studies accounting for Cyprodime’s nonlinear pharmacokinetics?

Conduct compartmental pharmacokinetic modeling to identify saturation points. Use microdialysis in target brain regions (e.g., prefrontal cortex) to correlate plasma and tissue concentrations. Adjust dosing intervals based on half-life data from LC-MS/MS analyses .

Q. What synthetic challenges arise in developing Cyprodime analogs?

The cyclopropylmethyl and epiminoethano groups impose stereochemical hurdles. Optimize chiral resolution via HPLC with chiral columns or asymmetric catalysis. For analogs, assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.